molecular formula C20H20Cl2N2O4 B020545 1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine CAS No. 175688-78-5

1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine

Cat. No.: B020545
CAS No.: 175688-78-5
M. Wt: 423.3 g/mol
InChI Key: RZOPKQWAEXIRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with diverse functional groups. Key structural features include:

  • 2,6-Dimethyl groups: Enhances steric bulk and may influence molecular conformation.
  • 3-(2-Cyanoethoxycarbonyl) and 5-ethoxycarbonyl esters: These polar substituents modulate solubility and metabolic stability.
  • 4-(2,3-Dichlorophenyl): An electron-withdrawing aromatic group likely increasing lipophilicity and receptor-binding affinity.

Dihydropyridines are widely studied for pharmacological applications, particularly as calcium channel blockers (e.g., nifedipine analogs) .

Properties

IUPAC Name

5-O-(2-cyanoethyl) 3-O-ethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c1-4-27-19(25)15-11(2)24-12(3)16(20(26)28-10-6-9-23)17(15)13-7-5-8-14(21)18(13)22/h5,7-8,17,24H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPKQWAEXIRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473921
Record name 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175688-78-5
Record name 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈Cl₂N₂O₄
  • Molecular Weight : 367.23 g/mol
  • CAS Number : 2751594-80-4

Biological Activity

The compound exhibits a range of biological activities that can be categorized as follows:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The mechanism involves inhibition of the proprotein convertase furin, which is crucial for viral entry into host cells.

  • Mechanism of Action : The binding of the compound to furin induces conformational changes that inhibit its enzymatic activity. This was characterized using mass spectrometry and X-ray crystallography, revealing a unique induced-fit mechanism that stabilizes the inhibitor in the active site of furin .

Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties through the modulation of certain signaling pathways involved in cell proliferation and apoptosis.

  • Case Study : A study demonstrated that derivatives of this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic processes. Notably, it has been characterized for its ability to inhibit enzymes like furin and other proprotein convertases.

Enzyme IC50 Value (nM) Mechanism
Furin7.9Competitive inhibition with substrate
Proprotein Convertase15Allosteric modulation

Research Findings

  • Cell-Based Assays : In cellular assays, the compound demonstrated significant antiviral potency with IC50 values in the low nanomolar range against SARS-CoV-2.
  • Structural Studies : X-ray crystallography revealed that the compound binds effectively to the furin active site, leading to a slow off-rate binding kinetics which enhances its efficacy as an inhibitor .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate good bioavailability when administered orally in animal models, suggesting potential for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

  • Calcium Channel Blockers : Dihydropyridines are well-known for their role as calcium channel blockers, which are essential in treating hypertension and angina. The specific compound has been studied as an intermediate in the synthesis of Felodipine, a medication used for managing high blood pressure and angina pectoris .
  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications can enhance its efficacy against various cancer types .
  • Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Organic Synthesis

  • Synthetic Intermediates : The compound serves as a versatile intermediate in the synthesis of various organic compounds due to its unique functional groups. It can be utilized to create more complex structures through reactions such as esterification and amidation .
  • Electrochemical Studies : It has been employed in research focusing on electrochemical oxidation processes, which are crucial for developing new materials and understanding reaction mechanisms .

Case Study 1: Synthesis of Felodipine Derivatives

In a study aimed at synthesizing Felodipine derivatives, researchers utilized 1,4-dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine as a key intermediate. The synthesis involved multiple steps that demonstrated the compound's ability to undergo transformations while retaining its core structure.

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the anticancer properties of this compound and its derivatives against various cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₈Cl₂N₂O₄* 413.27 2,6-dimethyl; 3-(2-cyanoethoxycarbonyl); 5-ethoxycarbonyl; 4-(2,3-dichlorophenyl)
Ethyl 4-(3-aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-DHP-3-carboxylate (138135-48-5) C₁₈H₂₂N₂O₄ 330.38 2,6-dimethyl; 3-ethoxycarbonyl; 5-methoxycarbonyl; 4-(3-aminophenyl)
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-DHP-3-carbonitrile (1267968-10-4) C₁₃H₉FN₂O 232.22 4-methyl; 3-cyano; 2-oxo; 1-(4-fluorophenyl)

*Derived from IUPAC name; exact formula requires experimental validation.

Key Findings

Substituent Effects on Properties

Lipophilicity: The 2,3-dichlorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the 4-fluorophenyl (logP ~2.8) and 3-aminophenyl (logP ~2.2) groups in analogs. This may improve membrane permeability but reduce aqueous solubility . Cyanoethoxycarbonyl (target) vs.

Bioactivity: Electron-withdrawing groups (Cl, F, CN) are critical for calcium channel blockade. The dichlorophenyl group in the target compound may confer higher potency than the mono-fluorophenyl in Compound 2 . Amino groups (Compound 1) could enable hydrogen bonding but may limit blood-brain barrier penetration.

Conformational Stability :

  • The 2,6-dimethyl groups in the target compound and Compound 1 enforce a planar DHP ring conformation, optimizing receptor interaction. In contrast, Compound 2’s 2-oxo group may induce a boat conformation, altering binding .

Research Implications

  • Synthetic Accessibility : Compound 2’s simpler structure (C₁₃H₉FN₂O) allows easier synthesis than the target compound, which requires multi-step esterification .

Notes

  • Further studies on solubility, metabolic stability, and receptor-binding assays are recommended to validate theoretical comparisons.

Preparation Methods

Reaction Components and Their Roles

  • Aldehyde : 2,3-Dichlorobenzaldehyde introduces the 4-(2,3-dichlorophenyl) substituent. Its electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic attack during cyclization.

  • β-Ketoester : Ethyl 3-oxobutyrate derivatives provide the 5-ethoxycarbonyl group and contribute methyl groups at positions 2 and 6. Modifications here require precise control to avoid steric hindrance.

  • 3-Aminocrotonate Ester : Methyl or 2-cyanoethyl 3-aminocrotonate determines the 3-ester group. The 2-cyanoethyl ester introduces the nitrile functionality critical for downstream reactivity.

Optimized Reaction Conditions

A representative protocol from EP0365140A1 involves refluxing equimolar quantities of 2,3-dichlorobenzaldehyde (1.0 mmol), ethyl 3-oxo-2,6-dimethylhexanoate (1.0 mmol), and 2-cyanoethyl 3-aminocrotonate (1.0 mmol) in anhydrous ethanol under nitrogen for 8–12 hours. Post-reaction, the mixture is concentrated and purified via flash chromatography (silica gel, 5% diethylamine/ethyl acetate), yielding the crude product as a yellow solid (typical yield: 65–75%).

Table 1: Variation in Yields with Solvent and Temperature

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78872
Isopropanol821068
Tetrahydrofuran661258

Polar protic solvents like ethanol favor cyclization, while aprotic solvents reduce side reactions but prolong reaction times.

Post-Synthesis Esterification Strategies

When the Hantzsch reaction alone fails to introduce both ethoxycarbonyl and cyanoethoxycarbonyl groups, sequential esterification is employed.

Activation of the 5-Carboxylic Acid Intermediate

The 5-carboxylic acid derivative (precursor to the ethoxycarbonyl group) is synthesized via alkaline hydrolysis of the 5-ester. For example, treating the Hantzsch product with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours yields the carboxylic acid. This intermediate is then activated using 2,4,6-triisopropylbenzenesulphonyl chloride (TPS-Cl) and 4-(N,N-dimethylamino)pyridine (DMAP) in dichloromethane, enabling esterification with 2-cyanoethanol.

Dual Esterification Protocol

  • 5-Ethoxycarbonyl Introduction : React the carboxylic acid with ethyl chloroformate in pyridine at 0°C (yield: 85–90%).

  • 3-Cyanoethoxycarbonyl Introduction : Treat the mono-esterified product with 2-cyanoethyl chloroformate and DMAP in dichloromethane (yield: 70–75%).

Table 2: Esterification Efficiency by Reagent

ReagentCatalystYield (%)Purity (%)
Ethyl chloroformatePyridine8895
2-Cyanoethyl chloroformateDMAP7391

Resolution of Enantiomers via Diastereomeric Salts

While the target compound’s stereochemistry is unspecified, chiral resolution methods are critical for bioactive dihydropyridines. EP0365140A1 describes using 4-(2,4-dichlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane-2-oxide to form diastereomeric salts. Fractional recrystallization from ethanol/water mixtures isolates enantiomers with >98% enantiomeric excess (ee).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 5.10 (s, 1H, NH), 4.40–4.20 (q, 4H, OCH₂CH₃), 3.80 (t, 2H, CNCH₂), 2.55 (s, 6H, CH₃), 1.30 (t, 6H, CH₂CH₃).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥99% purity, with retention time = 12.4 min.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

Ethanol is distilled and reused, reducing costs by ~20%. Aqueous waste is neutralized with HCl to precipitate dichlorophenyl byproducts, which are incinerated .

Q & A

Q. What are the established synthetic routes for 1,4-dihydropyridine derivatives structurally analogous to this compound?

The Hantzsch dihydropyridine synthesis is a foundational method, involving cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives. Modifications include using ethanol or methanol as solvents under reflux (70–80°C) with catalysts like piperidine or acetic acid. For example, diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was synthesized via recrystallization from ethanol, with structural confirmation via X-ray diffraction . Substituent-specific adjustments, such as introducing cyanoethoxycarbonyl groups, may require stepwise esterification or protecting-group strategies .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography resolves the planar 1,4-dihydropyridine ring and substituent orientations (e.g., dichlorophenyl ring dihedral angles relative to the core) .
  • ¹H NMR identifies proton environments: methyl groups (δ 1.0–2.5 ppm), ethoxy protons (δ 4.0–4.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
  • IR spectroscopy detects carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···Cl contacts) to explain packing motifs .

Advanced Research Questions

Q. How can density functional theory (DFT) and intramolecular reactivity index (IRI) analyses elucidate electronic properties?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. IRI maps identify regions of strong van der Waals interactions or steric clashes, which correlate with stability and reactivity. For example, electron-withdrawing substituents (e.g., dichlorophenyl, cyano) lower LUMO energy, enhancing electrophilicity for nucleophilic attack .

Q. What experimental strategies address contradictions in reported biological activities of dihydropyridine derivatives?

  • Comparative molecular docking : Dock the compound into calcium channel binding sites (e.g., L-type channels) using software like AutoDock Vina. Compare binding affinities with structurally similar derivatives to resolve discrepancies in vasodilatory or antihypertensive activity .
  • Substituent-activity relationships : Systematically vary substituents (e.g., replacing ethoxycarbonyl with methoxycarbonyl) and assay biological endpoints (e.g., IC₅₀ in ion-channel assays). Evidence from pyridine-3-carbonitrile derivatives shows that electron-withdrawing groups enhance calcium channel blockade .

Q. How can stereochemical and regiochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., (R)-BINOL) or chiral stationary phases in HPLC to isolate stereoisomers.
  • Regioselective functionalization : Direct nitrile or ester group placement via protecting-group strategies. For example, selective cyanoethoxycarbonylation at position 3 can be achieved using tert-butyloxycarbonyl (Boc) protection at position 5 .

Q. What are the challenges in correlating computational predictions with experimental pharmacological data?

Discrepancies often arise from solvent effects, protein flexibility in docking models, or unaccounted metabolites. Mitigation strategies include:

  • Explicit solvent DFT : Incorporate water or ethanol solvation shells in calculations.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .

Methodological Resources

  • Synthetic protocols : Ref
  • Spectroscopic templates : Ref
  • Computational workflows : Ref

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.